Methyl 2-nitrobenzenesulfonate
Overview
Description
Methyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position and a methyl ester group is attached to the sulfonic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitrobenzenesulfonate can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs at low temperatures (around 10°C) and is completed within 30 minutes .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) with different nucleophiles such as bromide ions, ammonia, and primary amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as bromide ions, ammonia, and primary amines are commonly used.
Reduction: Hydrogen gas and catalysts like palladium on carbon are used for the reduction of the nitro group.
Major Products:
Substitution Reactions: The major products include substituted benzenesulfonates depending on the nucleophile used.
Reduction Reactions: The reduction of the nitro group yields 2-aminobenzenesulfonate.
Scientific Research Applications
Methyl 2-nitrobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group acts as an electron-withdrawing group, making the sulfonate ester more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group at the fourth position.
Methyl p-toluenesulfonate: Lacks the nitro group and has a methyl group at the para position.
Uniqueness: Methyl 2-nitrobenzenesulfonate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it undergoes. The ortho position of the nitro group makes it more reactive towards nucleophiles compared to its para-substituted counterpart .
Properties
IUPAC Name |
methyl 2-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWEJXLJPHMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184469 | |
Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30384-53-3 | |
Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030384533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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